Zinc chloride catalyzed stereoselective construction of spiropyrazolone tetrahydroquinolines via tandem [1,5]-hydride shift/cyclization sequence†

RSC Advances Pub Date: 2015-10-05 DOI: 10.1039/C5RA18471A

Abstract

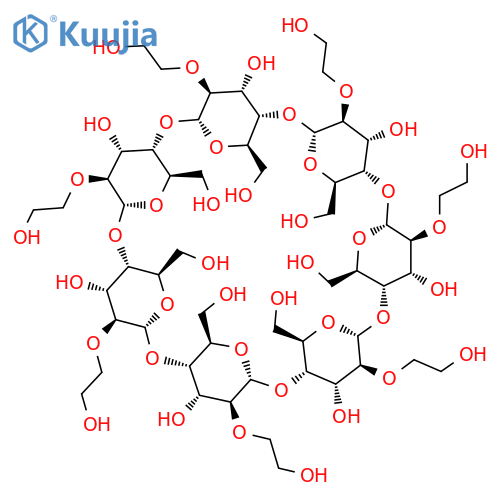

A zinc chloride catalyzed tandem 1,5-hydride shift/cyclization process to form spiropyrazolone terahydroquinoline derivatives is developed. A series of new spiropyrazolone derivatives were obtained in good to high yields with good to excellent diastereoselectivities (up to 95% yield, >95 : 5 dr). Additionally, the spiropyrazolone derivatives could be converted into the corresponding novel spriopyrazolines.

![Graphical abstract: Zinc chloride catalyzed stereoselective construction of spiropyrazolone tetrahydroquinolines via tandem [1,5]-hydride shift/cyclization sequence](http://scimg.chem960.com/usr/1/C5RA18471A.jpg)

Recommended Literature

- [1] In situ probing behaviors of single LiNiO2 nanoparticles by merging CAFM and AM–FM techniques

- [2] Concentration-adjustable micromixers using droplet injection into a microchannel†

- [3] Development of a new flexible nanogenerator from electrospun nanofabric based on PVDF/talc nanosheet composites†

- [4] Cyclodextrin-mediated colloidal synthesis of highly luminescent and stable CsPbBr3 perovskite nanocrystals

- [5] A unique self-assembled (H2O)16water cluster in an inorganic crystal host

- [6] XXV.—On high melting points, with special reference to those of metallic salts

- [7] Enhanced and unconventional responses in chemiresistive sensing devices for nitrogen dioxide and ammonia from carboxylated alkylthiophene polymers†

- [8] Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates

- [9] Self-assembling Venturi-like peptide nanotubes†

- [10] Facile solvothermal synthesis of BiOCl–TiO2 heterostructures with enhanced photocatalytic activity†

Journal Name:RSC Advances

Research Products

-

CAS no.: 16881-33-7

-

CAS no.: 12025-32-0

-

CAS no.: 15366-08-2